PD-166793

Description

Properties

IUPAC Name |

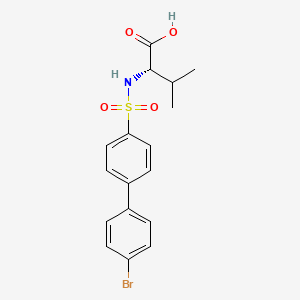

(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCABIDMCKCEG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432421 | |

| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199850-67-4 | |

| Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-166793 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-166793 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PD-166793

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent, orally active, and broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development. Through a detailed exploration of its inhibitory profile and functional effects, this document elucidates the molecular basis of this compound's therapeutic potential, particularly in the context of cardiovascular diseases.

Core Mechanism of Action

This compound exerts its inhibitory effects by directly targeting the catalytic activity of a range of matrix metalloproteinases. The fundamental mechanism involves the binding of the carboxylate hydrogen within the this compound molecule to the active site of MMPs[1]. This interaction effectively inactivates the enzyme, preventing it from degrading its extracellular matrix (ECM) substrates. The inhibition of MMPs by this compound has been shown to have significant downstream effects, most notably in the attenuation of adverse tissue remodeling, particularly in the context of heart failure[2][3].

It is critical to note that extensive research has focused on this compound's activity as an MMP inhibitor. Initial exploratory searches for off-target effects on receptor tyrosine kinases, specifically Fibroblast Growth Factor Receptors (FGFRs) and KIT, have yielded no evidence of inhibitory activity. All available data points to this compound being a selective inhibitor of MMPs.

Signaling Pathway Inhibition

MMPs are key regulators of the extracellular matrix, and their dysregulation is implicated in various pathologies, including cardiovascular diseases. By inhibiting MMPs, this compound interferes with the pathological degradation of the ECM, a critical process in cardiac remodeling. The following diagram illustrates the central role of MMPs in ECM degradation and the point of intervention for this compound.

Quantitative Data: Inhibitory Profile of this compound

The potency of this compound has been quantified against a panel of MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

| Target MMP | IC50 (nM) | Species | Reference |

| MMP-1 | 6000 | Human | [3] |

| MMP-2 | 4 | Human | [2][3] |

| MMP-3 | 7 | Human | [2][3] |

| MMP-7 | 7200 | Human | [3] |

| MMP-9 | 7900 | Human | [3] |

| MMP-13 | 8 | Human | [2][3] |

| Target MMP | EC50 (µM) | Tissue/Cell Type | Assay Method | Reference |

| MMP-2 | 3 | Rat Left Ventricular Myocardium | Antibody Capture Assay | [4] |

| MMP-2 | 5 | Porcine Left Ventricular Myocardium | Antibody Capture Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vivo Model of Heart Failure

The efficacy of this compound in attenuating cardiac remodeling is often assessed in animal models of heart failure.

Objective: To evaluate the effect of this compound on left ventricular remodeling and dysfunction in a rat model of progressive heart failure.

Experimental Workflow:

Methodology:

-

Animal Model: Spontaneously Hypertensive Heart Failure (SHHF) rats are commonly used as they develop progressive heart failure.

-

Treatment Groups: Animals are divided into a vehicle control group and a this compound treatment group.

-

Dosing and Administration: this compound is administered daily via oral gavage at a dose of 5 mg/kg/day. This dose is selected to achieve plasma concentrations sufficient to inhibit MMP activity.

-

Duration of Study: Treatment is typically carried out over a period of several months (e.g., 4 months) to assess long-term effects on cardiac remodeling.

-

Endpoint Analysis:

-

Echocardiography: To assess cardiac function and dimensions (e.g., left ventricular ejection fraction, internal diameters).

-

Histological Analysis: To examine myocardial fibrosis and cellular architecture.

-

MMP Activity Assays: To measure the activity of specific MMPs in myocardial tissue extracts.

-

Biochemical Assay: MMP-2 Activity Antibody Capture Assay

This assay is used to specifically measure the activity of MMP-2 in tissue extracts and to determine the inhibitory potency of compounds like this compound.

Objective: To quantify MMP-2 activity in left ventricular myocardial extracts and determine the EC50 of this compound.

Methodology:

-

Tissue Homogenization: Left ventricular myocardial tissue is homogenized in an appropriate lysis buffer to extract proteins.

-

Protein Quantification: The total protein concentration of the extracts is determined using a standard method (e.g., Bradford or BCA assay).

-

Antibody Capture: A specific anti-MMP-2 antibody is used to capture MMP-2 from the tissue extracts. This is typically performed in a microplate format where the antibody is immobilized on the well surface.

-

Incubation with this compound: The captured MMP-2 is incubated with varying concentrations of this compound (e.g., 0 to 50 µmol/L) to assess dose-dependent inhibition[4].

-

Substrate Addition: A fluorogenic MMP-2 substrate is added to each well.

-

Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated for each concentration of this compound. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Objective: To visualize the activity of MMP-2 and MMP-9 in tissue extracts or conditioned cell culture media.

Experimental Workflow:

Methodology:

-

Sample Preparation: Prepare protein extracts from tissues or collect conditioned media from cell cultures. Determine the protein concentration.

-

Polyacrylamide Gel Electrophoresis (PAGE): Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel that has been co-polymerized with gelatin.

-

Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.

-

Incubation: The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. This allows the gelatinases to digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The gel is then destained.

-

Visualization: Areas of gelatinase activity will appear as clear bands on a blue background, as the gelatin in these regions has been degraded. The molecular weight of the active MMPs can be estimated by running a protein standard.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism of action is centered on the direct inhibition of the catalytic activity of MMPs, thereby preventing the pathological degradation of the extracellular matrix. This inhibitory profile has been extensively documented through in vitro biochemical assays and validated in in vivo models of cardiovascular disease. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound. The lack of evidence for off-target activity on FGFR and KIT kinases solidifies its classification as a selective MMP inhibitor. Future research may continue to explore the full therapeutic utility of this compound in MMP-driven pathologies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Synthesis of PD-166793: A Potent Matrix Metalloproteinase Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Matrix metalloproteinases are key enzymes involved in both physiological and pathological tissue remodeling. Their ability to degrade various components of the extracellular matrix makes them critical players in processes such as development, wound healing, and angiogenesis. However, their overexpression or aberrant activation is a hallmark of numerous diseases. The pursuit of selective and potent MMP inhibitors has been a significant focus of pharmaceutical research. This compound, a biphenylsulfonamide derivative, emerged from these efforts as a powerful inhibitor with high affinity for several MMP subtypes. This guide delves into the scientific foundation of this compound, from its chemical synthesis to its biological mechanism of action.

Discovery and Biological Activity

This compound was developed by Parke-Davis (now Pfizer) as a broad-spectrum MMP inhibitor.[1] It is chemically known as (S)-2-(4'-bromobiphenyl-4-ylsulfonamido)-3-methylbutanoic acid.[2] Its discovery was part of a program aimed at developing systemically available biphenylsulfonamide matrix metalloproteinase inhibitors.

The biological activity of this compound is characterized by its potent inhibition of several MMPs, with nanomolar affinity for MMP-2, MMP-3, and MMP-13.[2][3] It exhibits significantly lower potency against MMP-1, MMP-7, and MMP-9, demonstrating a degree of selectivity.[2][3] This inhibitory profile has made this compound a valuable tool for studying the roles of specific MMPs in disease models, particularly in the context of cardiovascular research where it has been shown to attenuate left ventricular remodeling and dysfunction in heart failure models.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of matrix metalloproteinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Matrix Metalloproteinase (MMP) | IC50 (nM) |

| MMP-1 (Collagenase-1) | >3000 |

| MMP-2 (Gelatinase-A) | 4 |

| MMP-3 (Stromelysin-1) | 7 |

| MMP-7 (Matrilysin) | >3000 |

| MMP-9 (Gelatinase-B) | >3000 |

| MMP-13 (Collagenase-3) | 8 |

Data compiled from multiple sources.[2][3]

Synthesis of this compound

The synthesis of this compound involves the coupling of L-valine with a substituted biphenylsulfonyl chloride. While the specific, detailed experimental protocol from the original discovery publication by O'Brien et al. is proprietary, a representative synthesis based on analogous chemical transformations is described below. This procedure outlines the key chemical steps involved in the formation of the sulfonamide bond, which is central to the structure of this compound.

Representative Synthetic Protocol

A general method for the synthesis of biphenylsulfonamide derivatives involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base. The following is a representative protocol for the synthesis of a compound structurally related to this compound and illustrates the probable synthetic route.

Step 1: Preparation of 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride

This starting material can be synthesized through a multi-step process, beginning with the sulfonation of a biphenyl precursor followed by chlorination.

Step 2: Sulfonamide Bond Formation

To a solution of L-valine in an aqueous solvent mixture (e.g., water/dioxane), a base such as sodium hydroxide or triethylamine is added at a cooled temperature (0-5 °C). 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride, dissolved in a suitable organic solvent (e.g., dichloromethane), is then added dropwise to the L-valine solution. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

Step 3: Work-up and Purification

After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the final product, (S)-2-(4'-bromobiphenyl-4-ylsulfonamido)-3-methylbutanoic acid (this compound).

Experimental Protocols

The evaluation of MMP inhibitors like this compound typically involves in vitro enzyme activity assays. A common method is the use of a fluorogenic substrate.

Fluorogenic MMP Inhibition Assay

This assay measures the enzymatic activity of a specific MMP by monitoring the cleavage of a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, MMP-13)

-

Fluorogenic MMP substrate (specific for the MMP being tested)

-

Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, pH 7.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: If the MMP is in a pro-form (zymogen), it needs to be activated according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, the activated MMP enzyme, and the different concentrations of this compound. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).

-

Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated. The percent inhibition for each concentration of this compound is determined relative to the control with no inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Target Profile of PD-166793: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent, selective, and orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] This technical guide provides an in-depth overview of the target profile of this compound, summarizing its inhibitory activity against various MMPs and detailing the experimental methodologies used to characterize its function. The document includes quantitative data presented in tabular format for easy comparison, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a biphenylsulfonamide-based hydroxamic acid derivative that acts as a potent inhibitor of several members of the matrix metalloproteinase family.[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5][6] Upregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[4] this compound has shown therapeutic potential in preclinical models, particularly in attenuating left ventricular remodeling and dysfunction in heart failure.[1][2][7]

Target Profile and Selectivity

This compound exhibits a distinct selectivity profile, with nanomolar potency against certain MMPs and micromolar activity against others. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Quantitative Inhibitory Activity of this compound against Matrix Metalloproteinases

| Target MMP | IC50 (nM) | IC50 (µM) | Potency |

| MMP-2 | 4 | 0.004 | High |

| MMP-3 | 7 | 0.007 | High |

| MMP-13 | 8 | 0.008 | High |

| MMP-14 (CD) | 240 | 0.24 | Moderate |

| MMP-1 | 6000 | 6.0 | Low |

| MMP-7 | 7200 | 7.2 | Low |

| MMP-9 | 7900 | 7.9 | Low |

Data compiled from multiple sources.[1][2][7][8]

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure chelates the active site zinc ion, which is essential for the catalytic activity of these enzymes. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. assaygenie.com [assaygenie.com]

- 5. chondrex.com [chondrex.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. caymanchem.com [caymanchem.com]

PD-166793: A Broad-Spectrum Matrix Metalloproteinase Inhibitor for Research and Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of PD-166793, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory profile, experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Introduction to this compound

This compound is a synthetic, non-peptidic biphenylsulfonamide-based inhibitor of MMPs. It exhibits high affinity for several members of the MMP family, particularly MMP-2, MMP-3, and MMP-13, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. Its broad-spectrum activity allows for the investigation of the collective effects of MMP inhibition in complex biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-[(4'-Bromo[1,1'-biphenyl]-4-yl)sulfonyl]-L-valine |

| Molecular Formula | C₁₇H₁₈BrNO₄S |

| Molecular Weight | 412.3 g/mol [1] |

| CAS Number | 199850-67-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥50 mg/mL) and Ethanol (≥10 mg/mL)[2] |

| Purity | ≥98%[1] |

| Storage | Desiccate at +4°C |

Quantitative Inhibitory Profile

This compound demonstrates potent inhibition against several key MMPs, with nanomolar efficacy against MMP-2, MMP-3, and MMP-13. Its selectivity profile shows significantly lower potency against other MMPs, such as MMP-1, MMP-7, and MMP-9.[1][3] The IC₅₀ values for this compound against a panel of MMPs are summarized below.

| Matrix Metalloproteinase (MMP) | IC₅₀ (nM) |

| MMP-1 | 6000[4] |

| MMP-2 | 4[4] |

| MMP-3 | 7[4] |

| MMP-7 | 7200[4] |

| MMP-9 | 7900[4] |

| MMP-13 | 8[4] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the inhibitory activity of this compound are provided below.

Fluorogenic MMP Activity Assay

This assay is used to quantify the enzymatic activity of a specific MMP and the inhibitory potency of compounds like this compound.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-3, or MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions in Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in ice-cold Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme.

-

Add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition: Add 100 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., Excitation: 325 nm, Emission: 393 nm) in kinetic mode at 37°C for at least 30 minutes.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

References

In Vitro Effects of PD-166793 on Cardiac Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of many cardiovascular diseases, leading to impaired cardiac function. Matrix metalloproteinases (MMPs) play a crucial role in the tissue remodeling associated with cardiac fibrosis. PD-166793 has been identified as a potent, broad-spectrum inhibitor of MMPs, showing promise in preclinical models of cardiac remodeling. This technical guide provides an in-depth overview of the available in vitro data on the effects of this compound on cardiac fibroblasts. While direct and comprehensive in vitro studies on cardiac fibroblasts are limited in publicly available literature, this document synthesizes the known inhibitory profile of this compound, its observed effects on MMP activity in cardiac fibroblasts, and the established roles of relevant signaling pathways. This guide also outlines detailed experimental protocols that can be adapted for future in vitro investigations into the therapeutic potential of this compound in mitigating cardiac fibrosis.

Introduction: The Role of Cardiac Fibroblasts and MMPs in Cardiac Fibrosis

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated synthesis and degradation of the ECM. In response to injury or stress, these cells differentiate into myofibroblasts, a process characterized by increased proliferation, migration, and excessive ECM production, leading to fibrosis.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for ECM turnover. While essential for normal tissue homeostasis and repair, dysregulated MMP activity is a key driver of pathological cardiac remodeling. Specific MMPs, such as MMP-2, MMP-3, MMP-9, and MMP-13, have been implicated in the progression of cardiac fibrosis. Therefore, inhibition of MMPs represents a promising therapeutic strategy to attenuate adverse cardiac remodeling.

This compound is a synthetic, non-peptidic inhibitor with broad-spectrum activity against several MMPs. Its therapeutic potential has been primarily investigated in in vivo models of heart failure and cardiac remodeling.[1][2] This guide focuses on the current understanding of its direct effects on cardiac fibroblasts in an in vitro setting.

This compound: Inhibitory Profile and Known Effects on Cardiac Fibroblasts

Based on available data, this compound exhibits potent inhibitory activity against a range of MMPs. While specific IC50 values determined directly in cardiac fibroblast cultures are not widely reported, general enzymatic assays have established its inhibitory constants.

Table 1: Inhibitory Potency (IC50) of this compound against various MMPs

| MMP Target | IC50 (nM) |

| MMP-2 | 4 |

| MMP-3 | 7 |

| MMP-13 | 8 |

| MMP-1 | 6,000 |

| MMP-7 | 7,200 |

| MMP-9 | 7,900 |

Data compiled from publicly available sources.

A key in vitro finding demonstrates that treatment of normal human cardiac fibroblasts with 100 μM of this compound for 36 hours significantly reduces MMP-9 activity .[3] This observation provides direct evidence of the compound's engagement with its target in the relevant cell type. However, comprehensive dose-response studies and the effects on other MMPs in cardiac fibroblasts are not extensively documented.

Postulated Effects of this compound on Cardiac Fibroblast Function

Given its inhibitory action on MMPs, this compound is expected to modulate several key functions of cardiac fibroblasts that are dependent on MMP activity.

Extracellular Matrix (ECM) Remodeling and Collagen Synthesis

MMPs are pivotal in the degradation and remodeling of the ECM. By inhibiting MMPs such as MMP-2 and MMP-9, which are involved in the release of latent TGF-β (a potent pro-fibrotic cytokine), this compound is hypothesized to indirectly reduce collagen synthesis.[4] Direct quantitative data on the effect of this compound on collagen production by cardiac fibroblasts is a critical area for future research.

Cardiac Fibroblast Proliferation

The proliferation of cardiac fibroblasts is a key component of the fibrotic response. While direct evidence of this compound's effect on cardiac fibroblast proliferation is lacking, MMPs have been implicated in cell growth and proliferation. Future studies employing proliferation assays are necessary to elucidate the impact of this compound on this process.

Signaling Pathways in Cardiac Fibroblasts: Potential Modulation by this compound

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, are central regulators of cardiac fibroblast activation, proliferation, and ECM production.

ERK1/2 Signaling Pathway

The ERK1/2 pathway is a critical regulator of cell proliferation and differentiation. In cardiac fibroblasts, its activation is associated with increased proliferation and collagen synthesis.

Diagram 1: Simplified ERK1/2 Signaling Pathway in Cardiac Fibroblasts

Caption: The ERK1/2 signaling cascade in cardiac fibroblasts.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a significant role in myofibroblast differentiation and ECM turnover.[1]

Diagram 2: Simplified p38 MAPK Signaling Pathway in Cardiac Fibroblasts

Caption: The p38 MAPK signaling cascade in cardiac fibroblasts.

While this compound's primary mechanism is MMP inhibition, crosstalk between MMPs and these signaling pathways is well-established. For instance, MMPs can process growth factors and cytokines, thereby influencing downstream signaling. Conversely, the expression of MMPs is regulated by these pathways. Future in vitro studies should investigate whether this compound directly or indirectly modulates the phosphorylation status of ERK1/2 and p38 MAPK in cardiac fibroblasts.

Recommended Experimental Protocols for In Vitro Evaluation of this compound

To address the current knowledge gaps, the following experimental protocols are recommended for a thorough in vitro investigation of this compound's effects on cardiac fibroblasts.

Cardiac Fibroblast Isolation and Culture

-

Source: Primary cardiac fibroblasts can be isolated from adult rat or mouse ventricles.

-

Isolation Method: Enzymatic digestion of minced ventricular tissue using a solution of collagenase and dispase.

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically used between passages 2 and 4 to maintain their primary phenotype.

Diagram 3: Experimental Workflow for In Vitro Studies

Caption: Recommended workflow for in vitro evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Starve the cells in serum-free medium for 24 hours, then treat with various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) in the presence of a pro-proliferative stimulus (e.g., 10% FBS or a specific growth factor) for 24-48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Collagen Synthesis Assay (Sircol Assay)

-

Seeding and Treatment: Seed cardiac fibroblasts in 6-well plates and treat with this compound as described for the proliferation assay.

-

Collection: After the treatment period, collect the cell culture supernatant.

-

Sircol Assay: Perform the Sircol Soluble Collagen Assay according to the manufacturer's instructions to quantify the amount of soluble collagen secreted into the medium.

-

Normalization: Normalize the collagen content to the total protein concentration of the cell lysate from each well.

MMP Activity Assay (Gelatin Zymography)

-

Sample Preparation: Collect conditioned media from cardiac fibroblast cultures treated with this compound.

-

Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel containing gelatin.

-

Incubation: After electrophoresis, incubate the gel in a developing buffer to allow for MMP-mediated gelatin degradation.

-

Staining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation will appear as clear bands against a blue background.

-

Quantification: Quantify the band intensity using densitometry.

Western Blot Analysis for Signaling Pathways

-

Cell Lysis: After treatment with this compound for various time points (e.g., 15, 30, 60 minutes), lyse the cardiac fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

-

Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities.

Conclusion and Future Directions

This compound is a potent broad-spectrum MMP inhibitor with demonstrated efficacy in preclinical models of cardiac disease. While direct in vitro data on its effects on cardiac fibroblasts are currently limited, its known inhibitory profile suggests significant potential to modulate key fibrotic processes, including ECM remodeling and potentially proliferation. The provided experimental protocols offer a framework for future research to comprehensively characterize the in vitro pharmacology of this compound in cardiac fibroblasts. A deeper understanding of its mechanism of action at the cellular level, particularly its impact on critical signaling pathways like ERK1/2 and p38 MAPK, will be crucial for its further development as a therapeutic agent for cardiac fibrosis. Future studies should aim to generate robust quantitative data to populate the tables and further refine the signaling pathway diagrams presented in this guide.

References

The Impact of PD-166793 on Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The degradation and remodeling of the ECM are critical physiological processes involved in development, tissue repair, and wound healing. However, dysregulation of ECM homeostasis, particularly excessive degradation by matrix metalloproteinases (MMPs), is a hallmark of numerous pathological conditions, including cardiovascular diseases, arthritis, and cancer.[1] PD-166793 has emerged as a potent, broad-spectrum inhibitor of MMPs, showing significant promise in preclinical models by mitigating pathological ECM degradation. This technical guide provides an in-depth overview of the effects of this compound on ECM degradation, focusing on its mechanism of action, quantitative inhibitory profile, and relevant experimental methodologies.

Mechanism of Action

This compound is a selective, orally active, and wide-spectrum inhibitor of matrix metalloproteinases.[2] Its primary mechanism of action involves the direct inhibition of the catalytic activity of several MMPs.[3] By binding to the active site of these enzymes, this compound prevents the breakdown of ECM components such as collagen, gelatin, and proteoglycans. This inhibitory action helps to preserve the structural integrity of the ECM, thereby preventing the adverse tissue remodeling seen in various diseases.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against a panel of human MMPs has been well-characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy against specific MMPs.

| MMP Target | IC50 (nM) | Reference |

| MMP-2 (Gelatinase A) | 4 | [2] |

| MMP-3 (Stromelysin 1) | 7 | [2] |

| MMP-13 (Collagenase 3) | 8 | [2] |

| MMP-1 (Collagenase 1) | 6,000 | [2] |

| MMP-7 (Matrilysin) | 7,200 | [2] |

| MMP-9 (Gelatinase B) | 7,900 | [2] |

Signaling Pathways

While this compound directly targets MMPs, its effect on ECM degradation can be contextualized within broader signaling pathways that regulate ECM turnover. The Transforming Growth Factor-β (TGF-β) pathway, for instance, is a key regulator of ECM synthesis and degradation. TGF-β can stimulate the production of ECM components while also modulating the expression and activity of MMPs and their endogenous inhibitors (TIMPs).[4] MMPs, in turn, can influence TGF-β signaling by cleaving latent TGF-β to its active form.[4] By inhibiting MMPs, this compound can indirectly influence this complex signaling network, helping to restore a healthier balance between ECM deposition and degradation.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to evaluate the efficacy of MMP inhibitors like this compound. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9.

-

Principle: Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. Active MMPs digest the gelatin, and upon staining with Coomassie Blue, areas of degradation appear as clear bands against a blue background.

-

Protocol:

-

Sample Preparation: Conditioned cell culture media or tissue homogenates are collected. Protein concentration is determined, and samples are mixed with non-reducing sample buffer.

-

Electrophoresis: Samples are loaded onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin. Electrophoresis is carried out at 4°C.

-

Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2). To test the effect of this compound, the inhibitor is added to the developing buffer at desired concentrations.

-

Staining and Visualization: The gel is stained with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destained until clear bands of gelatinolysis are visible. The area of the bands can be quantified using densitometry.

-

2. Fluorometric Assay for MMP-1, MMP-3, and MMP-13 Activity

This high-throughput assay measures MMP activity using a fluorogenic substrate.

-

Principle: A quenched fluorescent substrate, which is a peptide sequence specific for the MMP of interest, is used. In its intact form, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Protocol (General):

-

Reagent Preparation: Recombinant human MMP-1, MMP-3, or MMP-13 is activated according to the manufacturer's instructions (often with APMA). A working solution of the fluorogenic substrate is prepared in assay buffer.

-

Inhibitor Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Assay Procedure: In a 96-well microplate, the activated MMP enzyme is pre-incubated with varying concentrations of this compound for 10-15 minutes at 37°C. The fluorogenic substrate is then added to initiate the reaction.

-

Measurement: The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for many green fluorescent substrates).[5][6][7] The rate of substrate cleavage is calculated, and IC50 values for this compound are determined.

-

In Vivo Experimentation

Evaluation of this compound in a Mouse Model of Myocardial Infarction

This experimental design assesses the efficacy of this compound in a disease model where excessive MMP activity contributes to pathology.[8]

-

Principle: Myocardial infarction (MI) leads to an upregulation of MMPs, contributing to adverse cardiac remodeling. Treatment with an MMP inhibitor like this compound is expected to mitigate this remodeling and improve cardiac function.

-

Protocol:

-

Animal Model: Myocardial infarction is induced in mice by permanent ligation of the left anterior descending coronary artery.

-

Drug Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day.[8] Treatment can be initiated prior to or immediately after MI induction and continued for a specified period (e.g., 2 days pre-MI to 2 days post-MI).[8]

-

Outcome Assessment:

-

Echocardiography: Cardiac function (e.g., ejection fraction, ventricular dimensions) is assessed at baseline and at various time points post-MI.

-

Histology: Hearts are harvested at the end of the study for histological analysis. Infarct size, collagen deposition (using Picrosirius Red staining), and myofibroblast infiltration can be quantified.

-

Biochemical Analysis: Myocardial tissue can be homogenized to measure MMP activity (using zymography or activity assays) and protein levels (using Western blotting).

-

-

Conclusion

This compound is a potent inhibitor of several key matrix metalloproteinases involved in the degradation of the extracellular matrix. Its ability to attenuate pathological tissue remodeling has been demonstrated in various preclinical models. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other MMP inhibitors in diseases characterized by excessive ECM degradation. A thorough understanding of its inhibitory profile and the application of robust experimental methodologies are crucial for advancing the development of novel therapies targeting ECM dysregulation.

References

- 1. Inhibiting metalloproteases with PD 166793 in heart failure: impact on cardiac remodeling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Early activation of matrix metalloproteinases underlies the exacerbated systolic and diastolic dysfunction in mice lacking TIMP3 following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of PD-166793: A Broad-Spectrum Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-166793 is a potent and selective, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). With nanomolar efficacy against key MMPs involved in tissue remodeling, particularly MMP-2, MMP-3, and MMP-13, this compound has emerged as a valuable tool in preclinical research, primarily in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, inhibitory profile, and effects on relevant signaling pathways. Detailed methodologies for key in vitro and in vivo experiments are also presented to facilitate further research and development.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, MMPs are involved in processes such as embryonic development, wound healing, and tissue remodeling.[2][3] However, their overexpression is implicated in numerous pathologies, including cancer, rheumatoid arthritis, and cardiovascular disease.[1][4] this compound, developed by Parke-Davis (now Pfizer), is a non-hydroxamate, biphenylsulfonamide-based inhibitor that has demonstrated significant therapeutic potential in preclinical models of heart failure by attenuating adverse cardiac remodeling.[1]

Mechanism of Action

This compound functions as a competitive inhibitor by targeting the active site of MMPs. Its carboxylate group chelates the catalytic zinc ion essential for the enzymatic activity of MMPs, thereby preventing the binding and subsequent cleavage of their substrates.[5][6] This tight binding inactivates the enzyme and halts the degradation of ECM proteins.[5][6]

Pharmacological Properties

Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several MMPs, with a notable potency for MMP-2, MMP-3, and MMP-13.[7][8] It displays significantly lower activity against MMP-1, MMP-7, and MMP-9.[7] Unlike first-generation MMP inhibitors, this compound is highly selective and does not inhibit other metalloproteinases, such as tumor necrosis factor-α convertase (TACE).[9] A minor off-target effect has been noted, with a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates at a concentration of 0.1 μM.[5]

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| Target | IC50 (nM) |

| MMP-2 | 4[7][8] |

| MMP-3 | 7[7][8] |

| MMP-13 | 8[7][8] |

| MMP-1 | 6000[7] |

| MMP-7 | 7200[7] |

| MMP-9 | 7900[7] |

Pharmacokinetics

In vivo studies in rats have demonstrated favorable pharmacokinetic properties for this compound. Following a 5 mg/kg oral gavage, the compound exhibits a long half-life (t1/2) of 43.6 hours, a maximum plasma concentration (Cmax) of 42.4 μg/mL, and an area under the curve (AUC0-∞) of 2822 μg·h/mL.[7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Dose | 5 mg/kg (oral gavage)[7] |

| t1/2 | 43.6 h[7] |

| Cmax | 42.4 μg/mL[7] |

| AUC0-∞ | 2822 μg·h/mL[7] |

Effects on Signaling Pathways

The inhibition of MMPs by this compound can modulate various downstream signaling pathways that are integral to cellular processes like inflammation, proliferation, and apoptosis. The primary targets of this compound, namely MMP-2, MMP-3, and MMP-13, are known to influence several key signaling cascades.

By inhibiting these MMPs, this compound can indirectly regulate the activity of growth factors such as TGF-β and VEGF, which are often sequestered in the extracellular matrix.[10][11] Furthermore, MMPs can process cell surface receptors and adhesion molecules, thereby impacting integrin-mediated signaling.[11] In the context of inflammation, MMPs are involved in the processing of cytokines and chemokines, and their inhibition can therefore modulate inflammatory responses.[10]

Experimental Protocols

In Vitro MMP Activity Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP in vitro, based on common ELISA and fluorescence-based assay principles.[12][13][14]

Methodology:

-

Plate Preparation: A 96-well plate is coated with a specific capture antibody for the MMP of interest and incubated overnight at 4°C.[14]

-

Sample Incubation: The plate is washed, and then incubated with recombinant human MMP enzyme and varying concentrations of this compound. For the determination of total MMP activity (including the pro-enzyme form), samples can be pre-activated with p-aminophenylmercuric acetate (APMA).[12][14]

-

Substrate Reaction: After an incubation period to allow for inhibitor binding, a fluorogenic or chromogenic substrate is added to each well.[13]

-

Detection: The plate is incubated at 37°C to allow for substrate cleavage. The resulting fluorescence or colorimetric signal is measured using a plate reader at the appropriate wavelength.[13][14]

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Model of Myocardial Infarction

This protocol describes the use of this compound in a murine model of myocardial infarction (MI) to assess its effects on cardiac remodeling and function.[15][16]

Methodology:

-

Animal Model: Myocardial infarction is induced in mice (e.g., C57BL/6) by permanent ligation of the left anterior descending coronary artery.[15]

-

Drug Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day. Treatment can be initiated prior to MI induction and continued for a specified period post-MI (e.g., 2 days pre-MI to 2 days post-MI).[15][16]

-

Functional Assessment: Cardiac function and remodeling are assessed at various time points post-MI using techniques such as echocardiography to measure left ventricular dimensions and ejection fraction.[15]

-

Histological and Molecular Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., infarct size measurement, fibrosis staining) and molecular analysis (e.g., zymography for MMP activity, Western blotting for protein expression).[15]

Conclusion

This compound is a well-characterized, potent, and selective broad-spectrum MMP inhibitor with significant preclinical efficacy, particularly in models of cardiovascular disease. Its favorable pharmacokinetic profile and demonstrated ability to attenuate adverse tissue remodeling make it an invaluable research tool. The experimental protocols and pharmacological data presented in this guide provide a solid foundation for scientists and researchers to further investigate the therapeutic potential of MMP inhibition with this compound in various pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. MMP3 - Wikipedia [en.wikipedia.org]

- 3. betalifesci.com [betalifesci.com]

- 4. Inhibiting metalloproteases with PD 166793 in heart failure: impact on cardiac remodeling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. MMP2 - Wikipedia [en.wikipedia.org]

- 12. quickzyme.com [quickzyme.com]

- 13. chondrex.com [chondrex.com]

- 14. In vitro secretion and activity profiles of matrix metalloproteinases, MMP-9 and MMP-2, in human term extra-placental membranes after exposure to Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Matrix metalloproteinase-13: A special focus on its regulation by signaling cascades and microRNAs in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Early activation of matrix metalloproteinases underlies the exacerbated systolic and diastolic dysfunction in mice lacking TIMP3 following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PD-166793 in Preventing Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a key pathophysiological process in the development of heart failure, is characterized by changes in the size, shape, and function of the heart in response to injury or stress. A critical component of this process is the dysregulation of the extracellular matrix (ECM), largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). This technical guide provides an in-depth overview of the role of PD-166793, a broad-spectrum MMP inhibitor, in preventing adverse cardiac remodeling. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Introduction to this compound

This compound is a potent, non-peptidic inhibitor of a wide range of matrix metalloproteinases.[1] Its therapeutic potential in cardiovascular disease stems from its ability to attenuate the pathological degradation of the ECM that contributes to adverse cardiac remodeling. By inhibiting MMPs, this compound helps to preserve the structural integrity of the myocardium, thereby mitigating the progression to heart failure.

Mechanism of Action

This compound functions by binding to the active site of MMPs, thereby preventing them from cleaving their respective substrates within the extracellular matrix. The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). In pathological conditions such as myocardial infarction or pressure overload, the balance between MMPs and TIMPs is disrupted, leading to excessive ECM degradation. This compound acts to restore this balance by directly inhibiting MMP activity.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in preventing cardiac remodeling has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from this research.

Inhibitory Activity of this compound against Various MMPs

| MMP Subtype | IC50 (nM) |

| MMP-1 | 6100[2] |

| MMP-2 | 4[3], 47[2] |

| MMP-3 | 7[3], 12[2] |

| MMP-7 | 7200[2] |

| MMP-9 | 7900[2] |

| MMP-13 | 8[3] |

| MMP-14 | 240[2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

In Vivo Efficacy of this compound in Animal Models of Cardiac Remodeling

| Animal Model | Treatment Regimen | Key Findings | Reference |

| TIMP3-/- Mice with Myocardial Infarction | 30 mg/kg/day via gavage, 2 days before to 2 days after MI | - Significantly improved post-MI survival- Reduced incidence of left ventricular rupture | [4] |

| Porcine Model of Congestive Heart Failure | 2 mg/kg/day, p.o. | - Reduced left ventricular peak wall stress | [2] |

| Rat Model of Progressive Heart Failure | 5 mg/kg/day, p.o. | - Attenuated left ventricular remodeling and dysfunction | [3] |

| Aortocaval (AV) Fistula Model in Rats | 1 mg/kg/day via gavage for 10 weeks | - Largely prevented adverse remodeling | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and cardiac remodeling.

In Vivo Administration of this compound in Mice

This protocol describes the oral gavage administration of this compound to mice, a common method in preclinical studies.

Materials:

-

This compound

-

Vehicle (e.g., 1% methylcellulose)

-

Animal feeding needles (gavage needles)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.

-

Animal Handling: Weigh the mouse to determine the correct dosing volume. Gently restrain the mouse to immobilize its head and body.

-

Gavage Administration:

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus.

-

Attach the gavage needle to the syringe containing the dosing solution.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the back of the pharynx.

-

Advance the needle smoothly into the esophagus to the predetermined depth.

-

Slowly administer the solution.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[6][7][8][9]

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 6-0 silk)

-

A spacer (e.g., a 27-gauge needle)

-

Heating pad

-

Ventilator (for open-chest procedures)

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and sterilize the surgical site.[10]

-

Surgical Incision: Make a small incision at the suprasternal notch.

-

Exposure of the Aortic Arch: Carefully dissect the surrounding tissues to expose the transverse aortic arch between the innominate and left carotid arteries.[10]

-

Aortic Constriction:

-

Pass a suture underneath the aortic arch.

-

Place a spacer (e.g., a 27-gauge needle) parallel to the aorta.

-

Tie the suture snugly around both the aorta and the spacer.

-

Quickly and carefully remove the spacer, leaving a defined constriction of the aorta.[9]

-

-

Closure: Close the chest and skin incisions with sutures.

-

Post-operative Care: Provide analgesia and monitor the animal for recovery.

Signaling Pathways in Cardiac Remodeling and the Role of this compound

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in cardiac remodeling and the points of intervention for this compound.

Conclusion

This compound has demonstrated significant promise as a therapeutic agent for the prevention of adverse cardiac remodeling. Its broad-spectrum inhibition of matrix metalloproteinases effectively targets a key driver of the pathological changes that lead to heart failure. The quantitative data from preclinical studies provide a strong rationale for its further investigation. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals working in the field of cardiovascular disease. Future research should continue to explore the full therapeutic potential of MMP inhibition and the development of next-generation inhibitors with improved specificity and safety profiles.

References

- 1. Inhibiting metalloproteases with PD 166793 in heart failure: impact on cardiac remodeling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PD 166793 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 4. Early activation of matrix metalloproteinases underlies the exacerbated systolic and diastolic dysfunction in mice lacking TIMP3 following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mmpc.org [mmpc.org]

- 7. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]

- 10. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

The Potent Inhibition of MMP-2 by PD-166793: A Technical Guide

This technical guide provides an in-depth analysis of PD-166793, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with a specific focus on its interaction with and inhibition of MMP-2 (Gelatinase A). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound and MMP-2

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent endopeptidase critical in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is essential for normal physiological processes like tissue remodeling, embryonic development, and wound healing.[1][3] However, the dysregulation and overexpression of MMP-2 are heavily implicated in pathological conditions, including tumor invasion, metastasis, arthritis, and cardiovascular diseases.[2][4][5]

MMP-2 is secreted as an inactive zymogen, pro-MMP-2, and its activation is a tightly regulated process, primarily occurring on the cell surface.[2][6] This activation cascade often involves membrane-type 1 MMP (MT1-MMP) and the tissue inhibitor of metalloproteinases-2 (TIMP-2), which paradoxically acts as an adaptor molecule to facilitate the process.[6][7][8]

This compound, (R)-2-(4'-bromo-biphenyl-4-sulfonyl-amino)-3-methyl-butyric acid, is a potent, cell-permeable, biphenylsulfonamide-based inhibitor that targets the catalytic domain of several MMPs.[4][9] Its high affinity for MMP-2, among others, has made it a valuable tool in preclinical research to investigate the roles of MMPs in various disease models, particularly in attenuating left ventricular remodeling in heart failure.[4][10]

Quantitative Analysis of this compound Inhibitory Activity

This compound exhibits a distinct inhibitory profile, with nanomolar potency against a subset of MMPs, including MMP-2, and micromolar activity against others. This selectivity is crucial for its application in research. The following table summarizes the key quantitative data on its inhibitory constants (IC₅₀) and other relevant experimental concentrations.

| Parameter | Target | Value | Species/System | Reference |

| IC₅₀ | MMP-2 (Gelatinase A) | 4 nM | N/A | [10] |

| IC₅₀ | MMP-3 (Stromelysin 1) | 7 nM | N/A | [10] |

| IC₅₀ | MMP-13 (Collagenase 3) | 8 nM | N/A | [10] |

| IC₅₀ | MMP-1 (Collagenase 1) | 6.0 µM | N/A | [10] |

| IC₅₀ | MMP-7 (Matrilysin) | 7.2 µM | N/A | [10] |

| IC₅₀ | MMP-9 (Gelatinase B) | 7.9 µM | N/A | [10] |

| Inhibition | MMP-2 | 50% at 5 µM | Rat LV Myocardial Extracts | [11] |

| Effective Dose | MMP Inhibition | 2 µM | Perfused Hearts (Cytokine Model) | [12] |

| In Vivo Dose | Ventricular Remodeling | 1 mg/kg/day (gavage) | Rat (AV Fistula Model) | [10] |

| Pharmacokinetics | t₁/₂ | 43.6 h | Rat (5 mg/kg oral gavage) | [10] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor by targeting the active site of MMPs. The molecule's structure is designed to bind tightly within the catalytic domain, with its carboxylate group ligating the essential zinc(II) ion, thereby blocking substrate access and inactivating the enzyme.[9][13]

MMP-2 Activation Pathway

The activation of MMP-2 is a multi-step process localized at the cell surface, critical for initiating its enzymatic activity.

Caption: Cell surface activation cascade of pro-MMP-2 mediated by MT1-MMP and TIMP-2.

Inhibitory Action of this compound

This compound directly blocks the catalytic function of active MMP-2, preventing the degradation of ECM components.

Caption: this compound competitively binds the MMP-2 active site, blocking substrate cleavage.

Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the impact of this compound on MMP-2 activity.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[14][15] The method relies on SDS-PAGE where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows renatured enzymes to digest the substrate, revealing clear bands of activity against a stained background.[16]

Materials:

-

Samples (conditioned media, tissue lysates)

-

Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue in 125 mM Tris-HCl, pH 6.8)

-

Polyacrylamide gel (e.g., 7.5%) containing 1 mg/mL gelatin

-

Washing Buffer (2.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂)

-

Incubation Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂)

-

Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining Solution (40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat or boil the samples, as this will irreversibly denature the enzymes.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 150 V) in a cold room or on ice until the dye front reaches the bottom.[16]

-

Washing (Renaturation): After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation. This step removes SDS and allows the MMPs to renature.[16]

-

Incubation: Replace the washing buffer with Incubation Buffer and incubate the gel at 37°C for 18-24 hours. The incubation time can be optimized based on enzyme concentration.[16]

-

Staining: Stain the gel with Coomassie Staining Solution for 30-60 minutes at room temperature.[16]

-

Destaining: Destain the gel with Destaining Solution until clear bands appear against a dark blue background. Pro-MMP-2 and active MMP-2 will appear as bands around 72 kDa and 62 kDa, respectively.

-

Analysis: Quantify the clear bands using densitometry software.

In Vitro Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Materials:

-

Invasion chambers (e.g., Boyden chambers with Matrigel-coated filters)

-

Cell culture medium (serum-free for the upper chamber, chemoattractant-containing for the lower)

-

This compound or vehicle control

-

Cells of interest

-

Cotton swabs and staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend them in serum-free medium containing various concentrations of this compound or vehicle.

-

Assay Setup: Rehydrate the Matrigel-coated filters. Add the cell suspension to the upper chamber and medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for a period sufficient for invasion to occur (e.g., 24-48 hours) at 37°C.

-

Cell Removal: After incubation, remove the non-invading cells from the top surface of the filter with a cotton swab.

-

Staining and Visualization: Fix and stain the invading cells on the bottom surface of the filter with Crystal Violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields. Compare the counts between this compound-treated and control groups to determine the inhibition of invasion.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the efficacy of this compound on MMP-2 activity and its functional consequence, cell invasion.

Caption: Workflow for evaluating this compound's effect on MMP-2 activity and cell invasion.

Conclusion

This compound is a well-characterized and potent inhibitor of MMP-2, demonstrating high affinity and selectivity. Its ability to effectively block the catalytic activity of MMP-2 both in vitro and in vivo has established it as an invaluable pharmacological tool. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to investigate the multifaceted roles of MMP-2 in health and disease and to explore the therapeutic potential of MMP inhibition.

References

- 1. MMP2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting metalloproteases with PD 166793 in heart failure: impact on cardiac remodeling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression and activation of matrix metalloproteinase-2 (MMP-2) and its co-localization with membrane-type 1 matrix metalloproteinase (MT1-MMP) correlate with melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. docs.abcam.com [docs.abcam.com]

Methodological & Application

Application Notes and Protocols for PD-166793 in a Rat Model of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-166793 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components.[1] In pathological conditions such as heart failure, MMPs are often upregulated, leading to adverse cardiac remodeling, including ventricular dilation and fibrosis.[1] this compound has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure, making it a valuable tool for preclinical research in this area.[2] These application notes provide detailed protocols for the use of this compound in a spontaneously hypertensive heart failure (SHHF) rat model.

Mechanism of Action

This compound is a non-peptide, orally active MMP inhibitor. It exhibits potent inhibitory activity against several MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, which are known to be involved in cardiac remodeling. By inhibiting these MMPs, this compound helps to preserve the integrity of the cardiac ECM, thereby preventing the progression of ventricular dilation and dysfunction. The balance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for maintaining normal cardiac structure and function. In heart failure, this balance is often shifted towards increased MMP activity. This compound helps to restore this balance by directly inhibiting MMPs.

Experimental Model: Spontaneously Hypertensive Heart Failure (SHHF) Rat

The Spontaneously Hypertensive Heart Failure (SHHF) rat is a well-established inbred model that develops hypertension, cardiac hypertrophy, and progresses to heart failure with age.[3][4] This model mimics many aspects of human hypertensive heart disease and is therefore highly relevant for studying the therapeutic effects of compounds like this compound.[5]

Key Characteristics of the SHHF Rat Model:

-

Genetic Predisposition: Develops hypertension spontaneously.

-

Progressive Disease: Exhibits a transition from compensated cardiac hypertrophy to overt heart failure.

-

Relevant Pathology: Shows key features of heart failure, including left ventricular hypertrophy, fibrosis, and diastolic dysfunction.[5]

Data Presentation: Summary of Expected Outcomes

The following tables summarize the expected quantitative outcomes from a study using this compound in the SHHF rat model, based on previously published data.

Table 1: Echocardiographic Parameters

| Parameter | Wistar-Furth (WF) - 13 months (Control) | SHHF - 13 months (Untreated) | SHHF + this compound - 13 months |

| LVIDd (mm) | 7.8 ± 0.2 | 9.5 ± 0.3 | 8.1 ± 0.2 |

| LVIDs (mm) | 4.9 ± 0.2 | 7.1 ± 0.3 | 5.4 ± 0.2 |

| LVPWd (mm) | 1.8 ± 0.1 | 2.1 ± 0.1 | 2.2 ± 0.1 |

| IVSd (mm) | 1.9 ± 0.1 | 2.2 ± 0.1 | 2.3 ± 0.1 |

| Fractional Shortening (%) | 37 ± 2 | 25 ± 2 | 33 ± 2 |

LVIDd: Left Ventricular Internal Dimension in diastole; LVIDs: Left Ventricular Internal Dimension in systole; LVPWd: Left Ventricular Posterior Wall thickness in diastole; IVSd: Interventricular Septal thickness in diastole. Data are presented as mean ± SEM.

Table 2: Hemodynamic and Histological Parameters

| Parameter | Wistar-Furth (WF) - 13 months (Control) | SHHF - 13 months (Untreated) | SHHF + this compound - 13 months |

| LVESP (mmHg) | 135 ± 5 | 110 ± 6 | 130 ± 5 |

| +dP/dt (mmHg/s) | 8500 ± 400 | 5500 ± 300 | 7500 ± 400 |

| Collagen Volume Fraction (%) | 2.5 ± 0.3 | 5.8 ± 0.5 | 3.5 ± 0.4 |